1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene
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Overview
Description
1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene is an organic compound with the molecular formula C12H15ClS. It is characterized by a benzene ring substituted with a chlorine atom and a cyclopentylsulfanyl group attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclopentyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the sulfanyl group.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 4-alkoxybenzyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives without the chlorine atom.
Scientific Research Applications
1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
1-Chloro-4-methylbenzene (p-Chlorotoluene): Similar structure but lacks the sulfanyl group.
1-Chloro-4-(methylthio)benzene: Contains a methylthio group instead of a cyclopentylsulfanyl group.
4-Chlorobenzyl chloride: Precursor in the synthesis of 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene.
Uniqueness: this compound is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-4-(cyclopentylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClS/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINHXMZHGHNMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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